molecular formula C8H13BrN2O B13261594 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

Cat. No.: B13261594
M. Wt: 233.11 g/mol
InChI Key: JJSZJCWYNVLMEF-UHFFFAOYSA-N
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Description

2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a bromine atom and an isopropyl group attached to the pyrazole ring, as well as an ethanol group.

Preparation Methods

The synthesis of 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the bromination of a pyrazole precursor followed by the introduction of the ethanol group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol undergoes several types of chemical reactions:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields an aldehyde or carboxylic acid, while substitution of the bromine atom can yield a variety of substituted pyrazoles.

Scientific Research Applications

2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can be compared with other similar compounds such as:

    2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the isopropyl group.

    2-Bromo-1-phenylethan-1-ol: Contains a phenyl group instead of a pyrazole ring.

    4-Bromo-1H-pyrazole: Lacks the ethanol group and isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

2-(4-bromo-2-propan-2-ylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H13BrN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3

InChI Key

JJSZJCWYNVLMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)CCO

Origin of Product

United States

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